molecular formula C16H15ClN4O2 B119740 8-(3-Chlorostyryl)caffeine CAS No. 147700-11-6

8-(3-Chlorostyryl)caffeine

Cat. No.: B119740
CAS No.: 147700-11-6
M. Wt: 330.77 g/mol
InChI Key: WBWFIUAVMCNYPG-BQYQJAHWSA-N
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Description

8-(3-chlorostyryl)caffeine is caffeine substituted at its 8-position by an (E)-3-chlorostyryl group. It has a role as an adenosine A2A receptor antagonist and an EC 1.4.3.4 (monoamine oxidase) inhibitor. It is a trimethylxanthine and a member of monochlorobenzenes. It is functionally related to a caffeine.

Properties

IUPAC Name

8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWFIUAVMCNYPG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872447
Record name 8-[(1E)-3-Chlorostyryl]caffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147700-11-6, 148589-13-3
Record name 8-(3-Chlorostyryl)caffeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147700-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(3-Chlorostyryl)caffeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148589133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[(1E)-3-Chlorostyryl]caffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: CSC exhibits dual-action pharmacology, primarily targeting both adenosine A2A receptors and monoamine oxidase B (MAO-B). CSC acts as a potent and competitive antagonist at adenosine A2A receptors [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and a reversible inhibitor of MAO-B [, , , ].

      A:

        A: Research indicates that modifications to the CSC structure can significantly influence its biological activity, particularly its MAO-B inhibitory potency [].

          • C-3 Substituents: Electron-withdrawing groups at the C-3 position generally enhance MAO-B inhibitory potency [, , , ]. For example, a chlorine atom at C-3 (as in CSC) significantly increases potency compared to unsubstituted styryl derivatives.
          • C-4 Substituents: Substituent size and lipophilicity at C-4 primarily influence potency. Larger, more lipophilic groups at this position tend to decrease inhibitory activity [].

        A:

            • Attenuate MPTP-induced neurotoxicity, suggesting a potential protective effect against Parkinson's disease progression [].
            • Counteract haloperidol-induced catalepsy, a model of Parkinsonian motor deficits [].

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